molecular formula C18H25N3O3 B3030818 Tert-butyl 4-(2-oxo-1,2-dihydroquinazolin-3(4H)-YL)piperidine-1-carboxylate CAS No. 960221-97-0

Tert-butyl 4-(2-oxo-1,2-dihydroquinazolin-3(4H)-YL)piperidine-1-carboxylate

Cat. No.: B3030818
CAS No.: 960221-97-0
M. Wt: 331.4
InChI Key: ZWLBWQLDKIVVNR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-oxo-1,2-dihydroquinazolin-3(4H)-YL)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H25N3O3 and its molecular weight is 331.4. The purity is usually 95%.
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Scientific Research Applications

Anionic Cascade Recyclization Reactions

The study by Ivanov (2020) investigates anionic cascade recyclization reactions involving tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates, leading to the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates. This work highlights the potential of using tert-butyl and piperidine derivatives in cascade reactions to synthesize complex heterocyclic structures with potential biological activities (Ivanov, 2020).

Synthesis of Heterocyclic Compounds

The synthesis of 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone by Tkachev et al. (2017) is another example of the use of tert-butyl and piperidine groups in the synthesis of complex molecules. The study demonstrates the structural versatility and potential of these groups in creating compounds with unique chemical and physical properties, which could be explored for various scientific and medicinal applications (Tkachev et al., 2017).

Intermediate in Biologically Active Compounds Synthesis

The work by Kong et al. (2016) on synthesizing tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of crizotinib, underscores the importance of tert-butyl and piperidine derivatives in pharmaceutical synthesis. Crizotinib is a notable example of a drug that targets and inhibits certain cancer cells, demonstrating the critical role of these compounds in developing new therapeutic agents (Kong et al., 2016).

Marine Drug Synthesis

The synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid by Li et al. (2013) as a key intermediate for antitumor antibiotic tetrahydroisoquinoline natural products highlights the application of tert-butyl and piperidine derivatives in synthesizing marine-derived drugs. These compounds play a crucial role in the structure-activity relationship studies of natural products with potential antitumor properties (Li et al., 2013).

Properties

IUPAC Name

tert-butyl 4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)20-10-8-14(9-11-20)21-12-13-6-4-5-7-15(13)19-16(21)22/h4-7,14H,8-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLBWQLDKIVVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697031
Record name tert-Butyl 4-(2-oxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960221-97-0
Record name tert-Butyl 4-(2-oxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate (13.2 g, 43.2 mmol) in THF (400 ml) was added a solution of CDI (7.7 g, 47.5 mmol) in 1:1 DCM: THF (100 ml) dropwise over 1 hour followed by stirring the reaction mixture for a further 16 hours. The reaction mixture was evaporated to give an oil that, when treated with EtOAc, precipitated the desired product. The precipitate was washed with cold EtOAc and dried to give a yellow solid (3.5 g). LC/MS (10% to 99%): M/Z (M+H)+ (obs)=332; tR=3.01.
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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